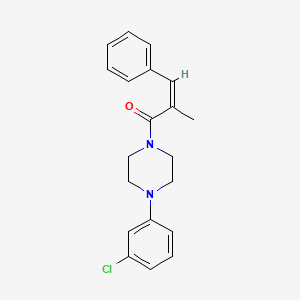![molecular formula C25H27N3O3S B3535606 N,4-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3535606.png)
N,4-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N,4-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, commonly known as DNFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNFB is a member of the sulfonamide family of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. In
Scientific Research Applications
DNFB has been used in a variety of scientific research applications, including as a tool to study the structure and function of proteins. DNFB has been shown to bind specifically to the active site of certain enzymes, thereby inhibiting their activity. This property has been used to study the role of enzymes in various cellular processes, including DNA replication, protein synthesis, and signal transduction.
Mechanism of Action
The mechanism of action of DNFB is thought to involve the formation of covalent bonds between the compound and the active site of target enzymes. This covalent bond formation leads to the inhibition of enzyme activity, which can result in a variety of cellular effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
DNFB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DNFB can inhibit the growth of cancer cells, as well as the activity of certain enzymes involved in signal transduction pathways. In vivo studies have shown that DNFB can reduce inflammation and pain in animal models of arthritis, and can also reduce the severity of symptoms in animal models of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using DNFB in lab experiments is its specificity for certain enzymes, which allows for the selective inhibition of specific cellular processes. Additionally, DNFB is relatively easy to synthesize and purify, making it a convenient tool for studying enzyme function. However, one limitation of using DNFB is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on DNFB. One area of interest is the development of more selective DNFB analogs, which could be used to target specific enzymes with greater precision. Another area of interest is the application of DNFB in the development of new cancer therapies, as well as the investigation of its potential as a treatment for autoimmune disorders. Finally, the use of DNFB as a tool for studying the structure and function of proteins is an area of ongoing research, with the potential to yield new insights into the workings of the cellular machinery.
properties
IUPAC Name |
N,4-dimethyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20-8-14-24(15-9-20)32(30,31)26(2)22-12-10-21(11-13-22)25(29)28-18-16-27(17-19-28)23-6-4-3-5-7-23/h3-15H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGDLIAHUFWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B3535524.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3535533.png)
![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535538.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535542.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B3535549.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-iodobenzamide](/img/structure/B3535564.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3535578.png)
![1-allyl-2-imino-8-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3535585.png)
![4-tert-butyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3535595.png)
![N-benzyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B3535596.png)
![N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3535603.png)
